molecular formula C9H15NO2 B3276189 3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester CAS No. 63618-00-8

3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester

Cat. No.: B3276189
CAS No.: 63618-00-8
M. Wt: 169.22 g/mol
InChI Key: UBJNCDJYIYPOIQ-UHFFFAOYSA-N
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Description

The compound “3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester” is a type of 3-azabicyclo[3.1.0]hexane derivative . The 3-azabicyclo[3.1.0]hexyl ring system is a conformationally constrained bicyclic isostere for the piperidine motif and displays diverse biological activities .


Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives can be achieved via a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .


Molecular Structure Analysis

The 3-azabicyclo[3.1.0]hexane scaffold is a central core structure found in numerous active pharmaceuticals and natural products . It is a conformationally constrained bicyclic isostere that orients key pharmacophores in well-defined three-dimensional space .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .

Future Directions

The future directions in the research and development of 3-azabicyclo[3.1.0]hexane derivatives include the exploration of new and straightforward methods to access these highly rigid cyclopropanes with more simple operation . The increasing scientific and practical demands for these compounds necessitate the development of efficient synthesis methods .

Properties

IUPAC Name

ethyl 3-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-12-8(11)9-4-7(9)5-10(2)6-9/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJNCDJYIYPOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207647
Record name Ethyl 3-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63618-00-8
Record name Ethyl 3-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63618-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Crude 3-methyl-3-azabicyclo[3.1.0]hexane-1-carboximidic acid ethyl ester dihydrochloride (obtained as described below) is boiled under reflux for 3 hours in 30 ml of ethanol and 0.6 ml of water. After evaporation, the resultant residue is made alkaline with an aqueous sodium bicarbonate solution. Extraction with methylene chloride gives the title compound (M.Pt. of napthalene-1,5-disulphonate 161°-165°).
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3-methyl-3-azabicyclo[3.1.0]hexane-1-carboximidic acid ethyl ester dihydrochloride
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester
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3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester
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3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester
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3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester

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